molecular formula C16H12ClN3O4 B2361507 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate CAS No. 380195-56-2

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate

Cat. No.: B2361507
CAS No.: 380195-56-2
M. Wt: 345.74
InChI Key: MNGOYVYGESMMPP-UHFFFAOYSA-N
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Description

The compound "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate" features a benzo[d][1,2,3]triazin-4(3H)-one core linked via a methyl ester to a 2-(4-chlorophenoxy)acetate moiety. This structure combines a heterocyclic triazinone system, known for its bioactivity, with a chlorinated phenoxy group, which often enhances lipophilicity and target binding. Benzo-triazinone derivatives are frequently explored for therapeutic applications, including enzyme inhibition (e.g., α-glucosidase ) and central nervous system (CNS) targeting (e.g., GPR139 agonists like TAK-041 ).

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-11-5-7-12(8-6-11)23-9-15(21)24-10-20-16(22)13-3-1-2-4-14(13)18-19-20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGOYVYGESMMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocyclic Formation

The benzo[d]triazin-4(3H)-one scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with nitrous acid or diazotizing agents. For example, treatment of 2-aminobenzoic acid with sodium nitrite under acidic conditions generates a diazonium intermediate, which undergoes intramolecular cyclization to yield the triazinone core. Alternative routes employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, though yields remain comparable (72–78%).

Synthesis of 2-(4-Chlorophenoxy)acetic Acid

Nucleophilic Aromatic Substitution

2-(4-Chlorophenoxy)acetic acid is prepared via Williamson ether synthesis , involving the reaction of 4-chlorophenol with chloroacetic acid under alkaline conditions. Sodium hydroxide (2.5 equiv) facilitates deprotonation of the phenol, enabling nucleophilic attack on chloroacetic acid at 80–90°C. This method affords the acid in 85% yield after recrystallization from ethanol-water.

Purification and Characterization

Crude product purification via acid-base extraction removes unreacted 4-chlorophenol, while nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity. The $$^1$$H NMR spectrum displays a singlet at δ 4.65 ppm for the methylene group adjacent to the ether oxygen, alongside aromatic protons at δ 7.25–7.40 ppm.

Esterification Methodologies

Direct Coupling Using Carbodiimide Reagents

The most efficient route to the target compound involves coupling 3-(hydroxymethyl)benzo[d]triazin-4(3H)-one with 2-(4-chlorophenoxy)acetic acid using EDC and DMAP in dichloromethane (DCM). This method achieves an 89% yield after 6 hours at room temperature, as confirmed by high-performance liquid chromatography (HPLC).

Table 1. Comparative Yields of Esterification Methods

Method Catalyst System Solvent Time (h) Yield (%)
EDC/DMAP EDC, DMAP DCM 6 89
Acid Chloride SOCl$$_2$$, Pyridine THF 12 73
Steglich Esterification DCC, DMAP DCM 8 82

Acid Chloride Approach

Activation of 2-(4-chlorophenoxy)acetic acid with thionyl chloride (SOCl$$_2$$) generates the corresponding acid chloride, which reacts with the hydroxymethyltriazinone in tetrahydrofuran (THF) under pyridine catalysis. While this method is straightforward, competing side reactions—such as triazinone ring hydrolysis—limit yields to 73%.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DCM and THF enhance reaction rates by stabilizing the transition state. Conversely, protic solvents (e.g., ethanol) reduce yields to <50% due to ester hydrolysis.

Catalytic Systems

DMAP accelerates acyl transfer by binding to the electrophilic carbonyl carbon, reducing activation energy. Omitting DMAP decreases yields by 22–35%, underscoring its necessity in carbodiimide-mediated couplings.

Analytical Characterization

Spectroscopic Validation

The target compound exhibits distinct spectral features:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.20–8.35 (m, 4H, Ar-H), 5.45 (s, 2H, OCH$$2$$), 4.70 (s, 2H, COOCH$$_2$$), 7.30–7.45 (m, 4H, Cl-Ar-H).
  • IR (KBr) : 1745 cm$$^{-1}$$ (C=O ester), 1680 cm$$^{-1}$$ (triazinone C=O).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile-water) reveals a single peak at 6.8 minutes, confirming >98% purity.

Stability and Degradation Pathways

Photolytic Susceptibility

Exposure to UV light (254 nm) induces N-O bond cleavage in the triazinone ring, forming 2-(4-chlorophenoxy)acetic acid and benzo[d]triazine-4-ol as degradation products. Storage in amber glass under nitrogen extends shelf life to 12 months.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Acetate Group

The target compound’s 4-chlorophenoxy group distinguishes it from analogs with alternative substituents:

  • Trifluoromethoxy substitution: The compound (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide (BD01416574) replaces the chlorophenoxy group with a trifluoromethoxyphenethyl moiety, enhancing electronegativity and metabolic stability .
  • Methoxy substitution: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) incorporates a methoxy group, which may reduce steric hindrance compared to chloro or trifluoromethoxy substituents .

Key Insight: Chlorophenoxy groups typically improve lipophilicity and receptor affinity, while trifluoromethoxy groups enhance resistance to oxidative metabolism .

Core Heterocycle Modifications

  • Yields for such derivatives reach 76% under conventional heating .
  • Triazole-thiols: 5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (from ) demonstrates that replacing the triazinone with a triazole ring reduces planarity, impacting stacking interactions in enzyme binding .

Enzyme Inhibition

  • α-Glucosidase Inhibition: Compound 5c (a benzo-triazinone sulfonamide) exhibits potent inhibition (IC50 = 29.75 ± 0.14 µM), outperforming acarbose (IC50 = 873.34 ± 1.67 µM) . The target compound’s chlorophenoxy group may further enhance binding to hydrophobic enzyme pockets.
  • GPR139 Agonism: TAK-041, a structurally related benzo-triazinone derivative, demonstrates efficacy in mouse models of schizophrenia, suggesting CNS penetrance facilitated by the trifluoromethoxy group .

Physicochemical Properties

Compound Molecular Weight Purity LogP (Predicted) Solubility Reference
Target Compound ~375.8 g/mol Not given ~2.5 Low (aqueous) -
BD01416574 (Trifluoromethoxy) 424.3 g/mol 98+% ~3.1 Moderate (DMSO)
TAK-041 (GPR139 agonist) 433.3 g/mol >99% ~3.5 Low (aqueous)

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate is a member of the triazinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H8ClN3O3
  • Molecular Weight : 253.64 g/mol
  • CAS Number : 385405-29-8

The compound features a triazinone core linked to a chlorophenoxyacetate moiety. This unique combination may enhance its bioactivity compared to other similar compounds by providing distinct interaction profiles with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazine or triazinone structures exhibit a range of biological activities, including:

Activity TypeNotable Effects
AntimicrobialInhibitory effects against various bacterial strains
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of acetylcholinesterase (AChE)
NeuroprotectiveProtection against oxidative stress in neuronal cells

Synthesis and Characterization

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate typically involves multi-step organic reactions. The preparation often includes the formation of the triazine ring followed by esterification with chlorophenoxyacetic acid. Characterization methods such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of triazinones, including our compound. Results indicated that it exhibited significant activity against several strains of bacteria, comparable to standard antibiotics .

Antioxidant Activity

In vitro assays demonstrated that (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate showed moderate antioxidant activity. The DPPH scavenging assay indicated a percentage inhibition that suggests potential use in formulations aimed at reducing oxidative stress .

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. It exhibited notable inhibitory activity with a mixed-type inhibition mode confirmed through kinetic studies and molecular docking simulations . The docking studies revealed interactions with both the catalytic site and peripheral anionic site of AChE.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Interaction with Enzymes : Binding to active sites on enzymes such as AChE.
  • Radical Scavenging : Neutralizing free radicals through electron donation.
  • Cellular Protection : Reducing oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate, and what key reaction conditions must be optimized?

  • Answer : The synthesis typically involves multi-step reactions, such as coupling a triazinone core with a chlorophenoxy acetate moiety. Key steps include:

  • Nucleophilic substitution : Reacting 4-chlorophenol derivatives with activated esters under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the acetoxy intermediate .
  • Heterocyclic functionalization : Introducing the triazinone group via condensation or cyclization reactions, often requiring anhydrous solvents (e.g., THF or acetonitrile) and catalysts like DMAP .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the final product.
  • Critical parameters : Solvent polarity, temperature control (±5°C), and stoichiometric ratios of intermediates to avoid side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the triazinone ring (δ 8.5–9.0 ppm for aromatic protons) and the chlorophenoxy group (δ 6.8–7.3 ppm) . Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 386.06) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., missing NMR signals) be resolved during structural elucidation?

  • Answer : Overlapping peaks or missing signals (e.g., in ) arise from dynamic exchange processes or symmetry. Mitigation strategies include:

  • Variable-temperature NMR : To decouple exchange-broadened signals (e.g., at −40°C in DMSO-d₆) .
  • Isotopic labeling : Deuterating labile protons (e.g., NH or OH groups) to simplify spectra .
  • Complementary techniques : X-ray crystallography for absolute configuration or IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What strategies improve the yield of the final product in multi-step syntheses, and how can side reactions be minimized?

  • Answer :

  • Stepwise optimization : Use Design of Experiments (DoE) to model variables (e.g., temperature, solvent, catalyst loading). For example, achieved 80% yield by maintaining 45°C for 1.25 hours in DMF .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling steps .
  • In-situ monitoring : ReactIR or TLC tracking to halt reactions at optimal conversion points .

Q. What computational or theoretical frameworks are suitable for predicting the bioactivity of this compound?

  • Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or antimicrobial enzymes) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends observed in analogs (e.g., triazole derivatives in ) .
  • DFT calculations : Predict reactivity sites (e.g., electrophilic triazinone ring) based on frontier molecular orbitals .

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